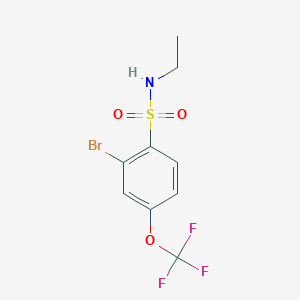

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO3S/c1-2-14-18(15,16)8-4-3-6(5-7(8)10)17-9(11,12)13/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKFSLMOTTXCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650465 | |

| Record name | 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-74-7 | |

| Record name | 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Abstract

This technical guide provides a comprehensive and detailed methodology for the synthesis of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide outlines a robust multi-step synthetic pathway, commencing with the commercially available starting material 4-(trifluoromethoxy)aniline. Each synthetic step is meticulously detailed, including reaction conditions, purification protocols, and analytical characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy. All protocols are designed to be self-validating, ensuring reproducibility and high purity of the final product. This guide is supported by authoritative references and includes visual aids in the form of reaction schemes and process diagrams to enhance clarity and practical implementation.

Introduction: Significance and Synthetic Strategy

The trifluoromethoxy group (-OCF3) is a crucial substituent in modern medicinal chemistry, often imparting desirable properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. The title compound, this compound, incorporates this key functional group along with a synthetically versatile bromine atom and a sulfonamide moiety, making it a valuable building block for the synthesis of a diverse range of bioactive molecules.

The synthetic strategy detailed herein is a logical and efficient three-step process designed for both laboratory-scale synthesis and potential scale-up. The pathway begins with the bromination of 4-(trifluoromethoxy)aniline, followed by the conversion of the resulting aniline derivative to the corresponding sulfonyl chloride via a Sandmeyer-type reaction. The final step involves the reaction of the sulfonyl chloride with ethylamine to yield the target sulfonamide.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-step sequence:

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-bromo-4-(trifluoromethoxy)aniline

The initial step involves the regioselective bromination of 4-(trifluoromethoxy)aniline. The trifluoromethoxy group is a meta-director, while the amino group is a strong ortho, para-director. The directing effect of the amino group dominates, and due to steric hindrance from the trifluoromethoxy group, the bromine is predominantly introduced at the ortho position to the amino group.

Reaction Scheme:

Caption: Bromination of 4-(trifluoromethoxy)aniline.

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethoxy)aniline (10.0 g, 56.4 mmol) in 100 mL of acetonitrile.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Dissolve N-bromosuccinimide (NBS) (10.5 g, 59.0 mmol, 1.05 eq.) in 50 mL of acetonitrile and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

-

Work-up: Once the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution (100 mL) to remove any unreacted bromine, followed by brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 2-bromo-4-(trifluoromethoxy)aniline as a pale yellow oil or solid.[1][2][3][4]

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |

| 4-(trifluoromethoxy)aniline | C₇H₆F₃NO | 177.12 | Colorless to pale yellow liquid | - |

| 2-bromo-4-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | 256.02 | Pale yellow oil/solid | 85-95 |

Step 2: Synthesis of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride

This step employs a Sandmeyer-type reaction to convert the amino group of 2-bromo-4-(trifluoromethoxy)aniline into a sulfonyl chloride. The aniline is first diazotized with sodium nitrite in the presence of a strong acid, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst.[5][6][7][8][9][10] A modern and safer alternative involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a solid SO₂ surrogate, which is highly recommended for its operational simplicity and improved safety profile.[6]

Reaction Scheme:

Caption: Conversion of 2-bromo-4-(trifluoromethoxy)aniline to the corresponding sulfonyl chloride.

Protocol (using DABSO):

-

Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-bromo-4-(trifluoromethoxy)aniline (10.0 g, 39.0 mmol), DABSO (10.3 g, 42.9 mmol, 1.1 eq.), and copper(I) chloride (0.39 g, 3.9 mmol, 0.1 eq.) in acetonitrile (100 mL).

-

Diazotization: Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add tert-butyl nitrite (5.1 mL, 42.9 mmol, 1.1 eq.) dropwise, keeping the internal temperature below 5 °C.

-

Reaction: After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. The reaction mixture will typically turn dark green or brown.

-

Work-up: Pour the reaction mixture into 200 mL of ice-cold water and extract with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |

| 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride | C₇H₃BrClF₃O₂S | 339.52 | Off-white to yellow solid/oil | 70-85 |

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the sulfonyl chloride is reacted with ethylamine to form the desired N-ethylsulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.[11][12][13][14]

Reaction Scheme:

Caption: Formation of the final product via reaction with ethylamine.

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride (from the previous step, assuming ~39.0 mmol) in 100 mL of dichloromethane (DCM). Cool the solution to 0-5 °C.

-

Reagent Addition: To the cooled solution, add triethylamine (8.1 mL, 58.5 mmol, 1.5 eq.) followed by the slow, dropwise addition of ethylamine (70% solution in water, 3.8 mL, 46.8 mmol, 1.2 eq.).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 2:1).

-

Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield this compound as a white to off-white solid.

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |

| This compound | C₉H₉BrF₃NO₃S | 348.14 | White to off-white solid | 80-90 |

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons, the ethyl group (a quartet and a triplet), and the NH proton of the sulfonamide.

-

¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

¹⁹F NMR will show a singlet corresponding to the -OCF₃ group.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), and C-F bonds of the trifluoromethoxy group will be present.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion cluster.[15][16][17]

-

Safety Considerations

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Sulfonyl Chlorides: Corrosive and moisture-sensitive. Reacts with water to release HCl gas.

-

tert-Butyl Nitrite: Flammable and toxic. Handle with care.

-

Dichloromethane: A potential carcinogen. Minimize exposure.

-

-

Reaction Hazards: The diazotization reaction is potentially hazardous as diazonium salts can be explosive when isolated and dry. The in-situ generation and consumption of the diazonium salt, as described in the protocol, is a much safer approach.

Conclusion

This technical guide provides a detailed and reliable synthetic route to this compound. The described three-step synthesis is efficient and utilizes readily available starting materials and reagents. The inclusion of a modern and safer protocol for the Sandmeyer-type reaction enhances the practicality of this synthesis. The comprehensive experimental procedures and analytical guidance will be invaluable to researchers in the fields of medicinal chemistry and organic synthesis for the preparation of this important building block.

References

-

Hoffman, R. V. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Org. Synth.1981 , 60, 121. DOI: 10.15227/orgsyn.060.0121. [Link]

- CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

-

Verhoog, S., et al. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Org. Lett.2019 , 21(19), 7899-7903. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

-

Hyma Synthesis Pvt. Ltd. [Link]

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

Fox, G. J., et al. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Org. Synth.1976 , 55, 20. DOI: 10.15227/orgsyn.055.0020. [Link]

- CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. Org. Synth.2014 , 91, 244. DOI: 10.15227/orgsyn.091.0244. [Link]

- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. ResearchGate. [Link]

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth.2002 , 78, 23. DOI: 10.15227/orgsyn.078.0023. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]

-

N-Ethylbenzenesulfonamide. PubChem. [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Org. Inorg. Au2021 , 1(1), 16-21. [Link]

-

Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]

-

FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. ResearchGate. [Link]

-

Synthesis and characterization of (E)-N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking and ADMET predictions. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

N-Ethyl benzenesulfonamide. Chemsrc. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Spectroscopy Data for Undergraduate Teaching. J. Chem. Educ.2023 , 100(10), 4165-4172. [Link]

-

Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules2019 , 24(1), 193. [Link]

-

Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. [Link]

Sources

- 1. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. N-Ethylbenzenesulfonamide | C8H11NO2S | CID 79279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N-Ethyl benzenesulfonamide | CAS#:5339-67-3 | Chemsrc [chemsrc.com]

- 15. files.eric.ed.gov [files.eric.ed.gov]

- 16. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 17. researchgate.net [researchgate.net]

Spectroscopic Data for 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings and practical methodologies for the spectroscopic characterization of this compound. While direct experimental data for this specific molecule is not publicly available, this guide synthesizes predicted data based on analogous compounds and established spectroscopic principles to serve as a robust reference for validation and interpretation.

Introduction

This compound is a halogenated sulfonamide derivative. The structural elucidation of such novel compounds is fundamental in drug discovery and development, ensuring purity, confirming identity, and providing insights into its chemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this process. This guide will explore the application of these techniques to the target molecule, offering a predictive analysis of its spectral characteristics.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are critical for confirming the presence and connectivity of the ethyl group, the substituted benzene ring, and for observing the influence of the electron-withdrawing trifluoromethoxy and bromo groups.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural interpretation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 400 MHz or higher.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved to avoid spectral artifacts.

-

Instrument Setup: Tune and shim the spectrometer to the lock signal of the deuterated solvent to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.2 | Triplet | 3H | -CH₃ of the ethyl group |

| ~ 3.2 | Quartet | 2H | -CH₂- of the ethyl group |

| ~ 5.0 | Triplet (broad) | 1H | -NH- proton |

| ~ 7.4 | Doublet | 1H | Aromatic proton (H-5) |

| ~ 7.8 | Doublet of doublets | 1H | Aromatic proton (H-6) |

| ~ 8.1 | Doublet | 1H | Aromatic proton (H-3) |

Note: The exact chemical shifts and coupling constants will be influenced by the solvent and the specific conformation of the molecule.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 15 | -CH₃ of the ethyl group |

| ~ 43 | -CH₂- of the ethyl group |

| ~ 120 (quartet) | -OCF₃ |

| ~ 122 | Aromatic C-H |

| ~ 125 | Aromatic C-Br |

| ~ 130 | Aromatic C-H |

| ~ 135 | Aromatic C-H |

| ~ 139 | Aromatic C-S |

| ~ 152 | Aromatic C-O |

Note: The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

II. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system.

-

Ionization: Ionize the sample using either positive or negative ion mode. For this compound, positive ion mode is likely to produce the protonated molecule [M+H]⁺.

-

Mass Analysis: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic [M]⁺ and [M+2]⁺ pattern.

Predicted Mass Spectrum

-

Molecular Formula: C₉H₉BrF₃NO₃S

-

Molecular Weight: 348.14 g/mol

-

Expected Ion Peaks (m/z):

-

[M+H]⁺: 349.95 (for ⁷⁹Br) and 351.95 (for ⁸¹Br)

-

[M+Na]⁺: 371.93 (for ⁷⁹Br) and 373.93 (for ⁸¹Br)

-

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, S=O, C-F, and aromatic C-H bonds.

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H stretch (sulfonamide) |

| ~ 3100-3000 | Aromatic C-H stretch |

| ~ 2980-2850 | Aliphatic C-H stretch (ethyl group) |

| ~ 1350 & 1160 | Asymmetric and symmetric S=O stretch (sulfonamide) |

| ~ 1250-1050 | C-F stretch (trifluoromethoxy) |

| ~ 1600-1450 | Aromatic C=C stretch |

| ~ 1100 | C-O stretch |

| ~ 600-500 | C-Br stretch |

IV. Structural Elucidation Workflow

The combined data from these spectroscopic techniques provides a comprehensive picture of the molecule's structure.

Caption: Workflow for structural elucidation using spectroscopic data.

Conclusion

The spectroscopic characterization of this compound, as detailed in this guide, provides a predictive framework for its structural confirmation. While experimental data is not yet publicly available, the outlined protocols and predicted spectral data offer a valuable resource for researchers working with this and structurally related compounds. The synergistic use of NMR, MS, and IR spectroscopy is essential for the unambiguous determination of its chemical structure, a critical step in the advancement of pharmaceutical research and development.

References

- Note: As no direct literature containing the experimental data for the target compound was found, this reference list includes authoritative sources for the described spectroscopic methodologies and d

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-Bromo-N-ethyl-4-methylbenzenesulfonamide. Wiley-VCH GmbH. [Link]

-

NIST Chemistry WebBook. Benzenesulfonamide, N-ethyl-4-methyl-. National Institute of Standards and Technology. [Link]

An In-Depth Technical Guide to 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a compound of interest in medicinal chemistry and drug discovery. The document details its structural attributes, proposed synthesis, and predicted physicochemical and spectral properties. Furthermore, it explores the potential biological significance of this molecule within the broader context of the benzenesulfonamide class of compounds, which are known to exhibit a wide range of pharmacological activities.[1] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.

Introduction: The Significance of Benzenesulfonamides in Drug Discovery

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a multitude of approved drugs with diverse therapeutic applications.[2] The inherent chemical stability and versatile reactivity of this functional group have allowed for the development of compounds targeting a wide array of biological processes. From their historical role as antibacterial agents to their contemporary use as anticancer, anti-inflammatory, and antiviral drugs, benzenesulfonamide derivatives continue to be a fertile ground for the discovery of novel therapeutics. The introduction of a trifluoromethoxy group is of particular interest in modern drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This guide focuses on the specific properties and potential of this compound, a molecule that combines the established pharmacological relevance of the benzenesulfonamide core with the advantageous properties of the trifluoromethoxy substituent.

Molecular Structure and Identification

The fundamental identity of this compound is established by its chemical structure and unique identifiers.

| Identifier | Value | Source |

| CAS Number | 957062-74-7 | [3][5] |

| Molecular Formula | C9H9BrF3NO3S | [3] |

| Molecular Weight | 348.14 g/mol | [3] |

| PubChem CID | 26985674 | [1] |

Caption: Key identifiers for this compound.

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis is envisioned as a two-step process starting from the commercially available 1-bromo-4-(trifluoromethoxy)benzene.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude sulfonyl chloride will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the solid product under vacuum to yield the crude 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride. This intermediate can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base and Amine Addition: Cool the solution to 0 °C. Add a base, such as pyridine or triethylamine (1.5-2.0 eq), followed by the slow, dropwise addition of ethylamine (1.2 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified using standard laboratory techniques:

-

Recrystallization: This is often the most effective method for purifying solid sulfonamides. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be determined empirically.

-

Column Chromatography: If recrystallization is not effective, purification by silica gel column chromatography using a gradient of ethyl acetate in hexane is a viable alternative.

Physicochemical and Spectral Properties

Due to the limited availability of experimental data in the public domain, the following properties are largely predicted based on computational models and data from structurally similar compounds.

| Property | Predicted Value/Information | Comments |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Not available | Expected to be soluble in common organic solvents like DCM, ethyl acetate, and acetone; poorly soluble in water. |

| LogP | 3.5 - 4.5 (estimated) | The trifluoromethoxy and bromo substituents contribute to its lipophilicity. |

Caption: Predicted physicochemical properties of this compound.

Predicted Spectral Data

The following are predicted spectral characteristics based on the structure of the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting complex splitting patterns due to the substitution pattern.

-

Ethyl Group (CH2): A quartet around δ 3.0-3.5 ppm, coupled to the methyl protons.

-

Ethyl Group (CH3): A triplet around δ 1.0-1.5 ppm, coupled to the methylene protons.

-

NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine will be downfield, as will the carbon attached to the sulfonyl group. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

-

Trifluoromethoxy Carbon: A quartet around δ 120 ppm (J_CF ≈ 257 Hz).

-

Ethyl Group (CH2): A signal around δ 40-45 ppm.

-

Ethyl Group (CH3): A signal around δ 14-16 ppm.

Mass Spectrometry (MS)

-

Molecular Ion (M+): An isotopic pattern characteristic of a compound containing one bromine atom (approximately equal intensity for M+ and M+2 peaks) is expected at m/z 347 and 349.

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethyl group, the SO2 group, and the trifluoromethoxy group.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, its structural features suggest several potential areas for investigation in drug discovery.

Rationale for Potential Pharmacological Relevance

The benzenesulfonamide moiety is a well-known pharmacophore that can interact with a variety of biological targets. The trifluoromethoxy group can enhance drug-like properties by:

-

Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.[4]

-

Blocking Metabolic Sites: The trifluoromethoxy group is metabolically stable and can prevent oxidative metabolism at the para-position of the benzene ring.[4]

-

Modulating Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of the sulfonamide nitrogen and alter binding interactions with target proteins.

Potential Therapeutic Targets

Based on the activities of other benzenesulfonamide derivatives, potential therapeutic targets for this compound could include:

-

Carbonic Anhydrases: Inhibition of these enzymes is relevant for the treatment of glaucoma, epilepsy, and certain types of cancer.

-

Kinases: Many kinase inhibitors incorporate a sulfonamide group for hydrogen bonding interactions in the ATP-binding pocket.

-

Proteases: Sulfonamides have been explored as inhibitors of various proteases, including those involved in viral replication.

-

Nuclear Receptors: Some sulfonamide-containing compounds have been shown to modulate the activity of nuclear receptors.

Caption: Logical relationship between the structural features of this compound and its potential biological applications.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the general properties of aromatic sulfonamides and halogenated aromatic compounds, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features suggest that it may possess favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a solid foundation for researchers interested in exploring the chemical and biological landscape of this promising molecule. Further experimental validation of its physical, chemical, and biological properties is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Chemcasts. (n.d.). 2-Bromo-4-(trifluoromethyl)benzenesulfonamide Properties vs Pressure. Retrieved January 21, 2026, from [Link]

-

InChI Key. (n.d.). N-bromo-N-[2-[bromo(tosyl)amino]ethyl]-4-methyl-benzenesulfonamide. Retrieved January 21, 2026, from [Link]

-

Hangzhou Fluoropharm Co., Ltd. (n.d.). 2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulphonamide. Retrieved January 21, 2026, from [Link]

-

CP Lab Safety. (n.d.). N-Ethyl 2-Bromo-4-trifluoromethoxybenzenesulfonamide, 98% Purity, C9H9BrF3NO3S, 1 gram. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). US5466823A - Substituted pyrazolyl benzenesulfonamides.

- Google Patents. (n.d.). EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.

-

Mphahlele, M. J., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(10), 2469. [Link]

-

Khan, I., et al. (2021). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports, 11(1), 1-15. [Link]

-

Olayanju, A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 638. [Link]

Sources

- 1. This compound | C9H9BrF3NO3S | CID 26985674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

An In-Depth Technical Guide to the Crystal Structure Determination of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Introduction: The precise three-dimensional arrangement of atoms within a crystalline solid, its crystal structure, is fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients (APIs) and drug development intermediates, this knowledge is critical. It governs solubility, stability, bioavailability, and tabletability. 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide (CAS 957062-74-7) is a sulfonamide derivative whose structural characteristics are of significant interest to researchers in medicinal chemistry and materials science.[1][2][3]

While a public crystal structure for this specific compound has not been deposited in major databases as of this writing, this guide provides a comprehensive, field-proven methodology for its determination and analysis. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, detailing the necessary steps from synthesis to final structural validation, grounded in established crystallographic principles.

Part 1: Synthesis and Generation of X-ray Quality Crystals

The foundational step in any crystallographic analysis is the procurement of a high-purity, single crystal. The purer the compound, the higher the probability of growing single crystals suitable for diffraction.[4]

Synthesis and Purification

The synthesis of the title compound would likely involve the reaction of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride with ethylamine in the presence of a base. Following the reaction, the crude product must be purified to the highest possible degree. Standard techniques such as column chromatography, followed by a final purification step, are essential.

The Art and Science of Crystallization

Crystallization is a process of purifying solid compounds based on the principles of solubility.[5] The goal is to create a supersaturated solution from which, upon slow cooling or solvent evaporation, the compound precipitates as well-ordered crystals. Impurities are ideally excluded from the growing crystal lattice.[5]

-

Solvent Selection: Begin by testing the solubility of ~5-10 mg of the purified compound in a range of solvents (0.1-0.5 mL) at both room temperature and elevated temperatures. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated.[5] A good starting solvent screen would include:

-

Polar Protic: Ethanol, Methanol, Isopropanol

-

Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)

-

Nonpolar: Hexane, Toluene, Dichloromethane

-

-

Crystallization Methodologies: Based on the solubility screen, several methods should be attempted in parallel.[4]

-

Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble at room temperature (e.g., dichloromethane or ethyl acetate). Loosely cap the vial and allow the solvent to evaporate slowly over several days.[4]

-

Slow Cooling: Create a saturated solution of the compound in a suitable solvent (e.g., acetonitrile or ethanol) at its boiling point. Insulate the flask to allow for slow cooling to room temperature, followed by transfer to a refrigerator (4 °C) and then a freezer (-20 °C) if necessary.[4]

-

Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals.[4]

-

Vial-in-Vial Setup: Dissolve the compound in a small amount of a dense, moderately non-volatile solvent (e.g., chloroform or THF) in a small, open vial. Place this vial inside a larger, sealable vial containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether).[4]

-

Mechanism: The anti-solvent slowly diffuses into the solvent, reducing the compound's solubility and promoting gradual crystallization.[4]

-

-

Solvent/Anti-Solvent Layering: Carefully layer a less dense anti-solvent (e.g., hexane) on top of a denser solution of the compound (e.g., in dichloromethane). Crystals may form at the interface.

-

Once crystals appear, they should be examined under a polarizing microscope. Suitable crystals for single-crystal X-ray diffraction (SC-XRD) should be well-formed, transparent, and have dimensions typically between 0.1 and 0.5 mm. They should extinguish light cleanly when rotated under cross-polarized light, indicating a single lattice.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline material at the atomic level.[6] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[7]

Workflow for SC-XRD Data Collection

Caption: Workflow for SC-XRD data collection.

-

Crystal Mounting: A selected crystal is carefully mounted on a cryoloop or a glass fiber attached to a goniometer head. A cryoprotectant (e.g., paratone-N oil) is often used to prevent ice formation if data is to be collected at low temperatures (typically 100 K), which minimizes thermal motion and radiation damage.

-

Diffractometer Setup: The mounted crystal is placed on a modern single-crystal X-ray diffractometer, which is equipped with an X-ray source (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å), a goniometer for rotating the crystal, and a sensitive detector (e.g., a CCD or CMOS detector).[6]

-

Unit Cell Determination: A series of initial diffraction images are collected to locate the reflections.[8] Software then indexes these reflections to determine the dimensions (a, b, c, α, β, γ) and symmetry of the unit cell, the smallest repeating unit of the crystal lattice.[9]

-

Data Collection Strategy: Based on the determined crystal system, a strategy is calculated to collect a complete, redundant set of diffraction data by rotating the crystal through a series of angles. The goal is to measure the intensity of as many unique reflections as possible.

-

Data Integration and Reduction: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot and applies corrections for factors such as Lorentz-polarization effects and absorption. The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the corresponding intensity and standard uncertainty for each reflection.[8]

Part 3: Crystal Structure Solution and Refinement

With a processed reflection file, the next phase is computational: determining the atomic positions and refining the structural model.

The Phase Problem and Structure Solution

The diffraction experiment measures the intensities of the reflections, but the phase information is lost. This is the central "phase problem" of crystallography. For small molecules like the title compound, direct methods are typically used to generate initial phase estimates, which are then used to calculate an initial electron density map. Software like SHELXS or SIR is commonly employed for this step.[10][11]

Model Building and Refinement

The initial electron density map should reveal the positions of the heavier atoms (like Bromine and Sulfur). These atoms are used to phase a new map, which should reveal the remaining non-hydrogen atoms. This iterative process of map calculation and atom placement builds the complete molecular model.

The model is then refined using a least-squares minimization algorithm, typically with software like SHELXL.[10] Refinement improves the agreement between the experimentally observed reflection intensities and those calculated from the structural model. Anisotropic displacement parameters (ADPs) are introduced for non-hydrogen atoms to model their thermal vibrations. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for Structure Solution and Refinement

Caption: Iterative workflow for crystal structure solution and refinement.

Part 4: Structural Analysis and Interpretation

Once a stable and chemically sensible model is achieved, a detailed analysis is performed.

Crystallographic Data Summary

All quantitative data from the experiment and refinement are summarized in a standard crystallographic table.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Example) |

| Chemical Formula | C₉H₉BrF₃NO₃S |

| Formula Weight | 348.14 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(3) Å, β = 98.76(2)° | |

| c = 15.789(6) Å, γ = 90° | |

| Volume | 1334.5(9) ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.732 Mg/m³ |

| Absorption Coefficient | 3.456 mm⁻¹ |

| F(000) | 696 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| θ Range for Data Collection | 2.50 to 27.50° |

| Reflections Collected | 9876 |

| Independent Reflections | 3054 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.087 |

| R indices (all data) | R₁ = 0.048, wR₂ = 0.095 |

| Largest Diff. Peak/Hole | 0.45 and -0.38 e.Å⁻³ |

Intramolecular Geometry

Analysis of the final model provides precise bond lengths, bond angles, and torsion angles. These values are compared to expected values from similar structures in the Cambridge Structural Database (CSD) to confirm the chemical identity and identify any unusual geometric features, such as strain or unconventional conformations.

Intermolecular Interactions and Hirshfeld Surface Analysis

Understanding how molecules pack in the crystal is crucial. This is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[12][13] A Hirshfeld surface is mapped around a molecule, and the distance from the surface to the nearest nucleus external to it (dₑ) and internal to it (dᵢ) is calculated. These values are used to generate a 2D "fingerprint plot," which provides a quantitative summary of the types and relative significance of intermolecular contacts.[12][14]

Caption: Conceptual workflow for Hirshfeld surface analysis.

For the title compound, one would expect to observe N-H···O=S hydrogen bonds forming dimers or chains, as well as potential C-H···O, C-H···F, and Br···O interactions, which would all be clearly delineated by this analysis.

Part 5: Structure Validation and Deposition

Scientific integrity requires that every reported crystal structure is thoroughly validated and the data made publicly accessible.

Validation with checkCIF

Before publication or deposition, the final Crystallographic Information File (CIF) must be validated. The International Union of Crystallography (IUCr) provides the free online checkCIF service for this purpose.[15][16] This service runs a battery of tests on the CIF to check for consistency, completeness, and potential errors in the data and model.[2][15] The output is a report with ALERTS, which must be addressed or explained.[17]

Deposition in a Public Database

Upon completion and validation, the structural data should be deposited in a public repository. The premier database for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC).[18][19][20] Deposition ensures the long-term preservation of the data and makes it available to the global scientific community for further research and analysis.[21] Each deposited structure receives a unique CCDC deposition number, which should be cited in any related publication.

Conclusion

The determination of the crystal structure of this compound is a multi-step process that combines meticulous experimental work with sophisticated computational analysis. From the crucial first step of growing high-quality single crystals to the final validation and deposition of the structural data, each stage requires careful execution and adherence to established scientific protocols. The resulting atomic-level insights into molecular conformation and intermolecular packing are invaluable for guiding further research in drug development and materials science, providing a solid foundation for understanding and predicting the compound's macroscopic properties.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 21, 2026, from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Columbia University. Retrieved January 21, 2026, from [Link]

-

How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved January 21, 2026, from [Link]

-

CCDC. (n.d.). Chemistry World. Retrieved January 21, 2026, from [Link]

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 21, 2026, from [Link]

-

Crystallography Software. (2023, February 15). RCSB PDB. Retrieved January 21, 2026, from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

-

CRYSTALS - Chemical Crystallography. (n.d.). University of Oxford. Retrieved January 21, 2026, from [Link]

-

Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 21, 2026, from [Link]

-

Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-9. Available at: [Link]

-

Freely available software tools for chemical crystallography. (n.d.). Retrieved January 21, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. Available at: [Link]

-

CCDC – Cambridge Crystallographic Data Centre. (n.d.). SERC@IISc - Indian Institute of Science. Retrieved January 21, 2026, from [Link]

-

Crystallographic software list. (n.d.). IUCr. Retrieved January 21, 2026, from [Link]

-

Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida. Retrieved January 21, 2026, from [Link]

- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available at: [Link]

-

checkCIF. (n.d.). IUCr. Retrieved January 21, 2026, from [Link]

-

2-Bromo-N-ethyl-4-(trifluoromethoxy)benzenesulphonamide. (n.d.). Fluoropharm. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). ChemBK. Retrieved January 21, 2026, from [Link]

-

N-Ethyl 2-Bromo-4-trifluoromethoxybenzenesulfonamide, 98% Purity. (n.d.). CP Lab Safety. Retrieved January 21, 2026, from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. (2024, March 26). YouTube. Retrieved January 21, 2026, from [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2020). Magnetochemistry, 6(4), 62. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). DATACC. Retrieved January 21, 2026, from [Link]

-

Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 81(10), 1481. Available at: [Link]

-

The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2004). ResearchGate. Retrieved January 21, 2026, from [Link]

-

X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7). Oreate AI Blog. Retrieved January 21, 2026, from [Link]

-

Preliminary understanding of experiments on single crystal X-ray crystallography. (2019). Journal of the Indian Chemical Society, 96(11), 1445-1450. Available at: [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. indianchemicalsociety.com [indianchemicalsociety.com]

- 10. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 11. ccp14.cryst.bbk.ac.uk [ccp14.cryst.bbk.ac.uk]

- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 13. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CheckCIF [checkcif.iucr.org]

- 17. researchgate.net [researchgate.net]

- 18. CCDC | Chemistry World [chemistryworld.com]

- 19. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 20. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]

- 21. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

An In-depth Technical Guide to the Solubility of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to toxicological assessment. This guide provides a detailed exploration of the solubility of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a sulfonamide derivative of interest, in organic solvents.

While specific, publicly available quantitative solubility data for this particular molecule is limited, this document serves as a foundational resource for researchers. It outlines the theoretical principles governing solubility, provides a detailed, field-proven experimental protocol for its determination, and discusses the critical factors that influence the dissolution of sulfonamides in organic media. Our approach is grounded in established scientific principles and methodologies to ensure the generation of reliable and reproducible data.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium, representing the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure. For a sulfonamide like this compound, its solubility in a given organic solvent is dictated by a complex interplay of intermolecular forces.

The Principle of "Like Dissolves Like"

This age-old adage remains a cornerstone of solubility prediction. The solubility of a solute is favored when the intermolecular forces of the solute and solvent are similar. Key factors include:

-

Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents, like alcohols, possess dipoles and can engage in hydrogen bonding. Non-polar solvents, such as alkanes, have a more uniform charge distribution. The trifluoromethoxy and sulfonamide groups in our target molecule introduce significant polarity, suggesting a higher affinity for polar organic solvents.

-

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) contains both a hydrogen bond donor (the N-H group) and acceptors (the oxygen atoms). Solvents that can participate in hydrogen bonding (e.g., methanol, ethanol) are likely to be effective at solvating this molecule.

-

Molecular Structure and Size: The overall size and shape of a molecule influence how easily it can be surrounded by solvent molecules.[1][2][3] The presence of the bulky bromine atom and the trifluoromethoxy group may introduce steric hindrance, affecting solubility.[2]

Physicochemical Descriptors and Their Impact

Several calculated parameters can provide insights into a molecule's likely solubility behavior:

-

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher LogP suggests greater solubility in non-polar, lipid-like environments.

-

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms in a molecule.[4] It is a good predictor of hydrogen bonding capacity and permeability. A higher TPSA generally correlates with lower solubility in non-polar solvents.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the isothermal shake-flask method .[5][6] This method is reliable and widely used, providing a direct measure of the saturation point of a solute in a solvent.[5][7][8]

Causality Behind Experimental Choices

The shake-flask method is preferred for its direct measurement of the equilibrium state, avoiding the potential for oversaturation that can occur with kinetic solubility methods.[5][7] The extended incubation period ensures that the system has reached a true thermodynamic equilibrium. The subsequent quantification by a sensitive and selective analytical technique like High-Performance Liquid Chromatography (HPLC) ensures accurate measurement of the dissolved analyte.

Detailed Step-by-Step Methodology: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane) of appropriate purity

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Preparation of Solvent Vials: Add a known volume (e.g., 1 mL) of the selected organic solvent to a series of appropriately labeled glass vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Securely cap the vials and place them in a constant-temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute.

Diagram of the Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

HPLC Method for Quantification

A reverse-phase HPLC (RP-HPLC) method is generally suitable for the quantification of sulfonamides.[9][10][11][12]

-

Column: A C18 column is a common choice.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm) is appropriate.[10]

-

Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Factors Influencing the Solubility of this compound

The experimental results should be interpreted in the context of the theoretical principles outlined earlier.

-

Solvent Polarity: It is anticipated that the solubility will be higher in more polar solvents (e.g., methanol, ethanol, acetonitrile) due to the polar nature of the sulfonamide and trifluoromethoxy groups.

-

Hydrogen Bonding Capability: Solvents capable of hydrogen bonding are expected to be particularly effective.

-

Temperature: For most solid solutes, solubility increases with temperature. Conducting experiments at different temperatures can provide valuable thermodynamic data.[13][14]

Logical Relationship Diagram

Caption: Factors influencing the solubility of the target compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a robust theoretical understanding with a detailed, validated experimental protocol, researchers can generate high-quality, reliable solubility data. This information is indispensable for the informed progression of this compound through the drug development pipeline, from early-stage formulation to preclinical evaluation.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Patyra, E., Kwiatek, K., & Jedziniak, P. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Link]

-

MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]

-

Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. APL Materials, 2(4), 041101. [Link]

-

Alves, A. C., Nunes, C., & Reis, S. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 145, 487-502. [Link]

-

Papadopoulou-Mourkidou, E., & Patsias, J. (2003). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Instrumental Methods of Analysis-Modern Trends and Applications. [Link]

-

Patyra, E., Gago-Ferrero, P., Kwiatek, K., & Jedziniak, P. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(21), 5092. [Link]

-

Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-665. [Link]

-

Kumar, P., & Singh, R. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6565. [Link]

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, A. O. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(10), 4271-4283. [Link]

-

Wang, Y., Zhang, T., Zhang, C., & Wang, Z. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(9), 2736-2746. [Link]

-

Li, W., Wang, Y., Zhang, T., & Wang, Z. (2018). Solubility and Mixing Thermodynamics Properties of p-Toluenesulfonamide and o-Toluenesulfonamide in Seven Monosolvents at Different Temperatures. Journal of Chemical & Engineering Data, 63(8), 2912-2921. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

Mol-Instincts. (n.d.). N-bromo-N-[2-[bromo(tosyl)amino]ethyl]-4-methyl-benzenesulfonamide. Retrieved from [Link]

-

Jeliński, T., Przybyłek, M., & Cysewski, P. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 571, 118682. [Link]

-

Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, N-ethyl-ar-methyl-. PubChem. Retrieved from [Link]

-

CP Lab Safety. (n.d.). N-Ethyl 2-Bromo-4-trifluoromethoxybenzenesulfonamide, 98% Purity, C9H9BrF3NO3S, 1 gram. Retrieved from [Link]

Sources

- 1. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 2. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. ▷ InChI Key Database ⚛️ | N-bromo-N-[2-[bromo(tosyl)amino]ethyl]-4-methyl-benzenesulfonamide [inchikey.info]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 11. imeko.info [imeko.info]

- 12. tis.wu.ac.th [tis.wu.ac.th]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Characteristics and Postulated Mechanism of Action of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide, a synthetic compound with significant potential in modern drug discovery. While direct literature elucidating a specific mechanism of action for this exact molecule is not publicly available, its chemical architecture provides a strong foundation for postulating its primary role and potential biological activities. The compound's designation as a "Protein Degrader Building Block" is a critical directive, suggesting its principal application lies in the synthesis of heterobifunctional molecules for targeted protein degradation (TPD).[1] This guide deconstructs the compound's structural motifs—the benzenesulfonamide core, 2-bromo substituent, and 4-(trifluoromethoxy) group—to infer potential intrinsic activities based on extensive literature on analogous structures. Furthermore, we present detailed, field-proven experimental workflows for researchers to both explore standalone biological effects and leverage the compound's design for its intended purpose in the rapidly evolving field of TPD.

Introduction and Molecular Profile

This compound is a halogenated benzenesulfonamide derivative. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the foundation of a multitude of FDA-approved drugs with activities ranging from antimicrobial to anticancer and diuretic.[2][3] The specific substitution pattern of this compound—a bromine atom at the 2-position, an N-ethyl group, and a trifluoromethoxy group at the 4-position—suggests a molecule designed for specific physicochemical properties and as a versatile synthetic intermediate.

Its most telling characteristic is its commercial classification as a building block for protein degraders.[1] This strongly implies its primary utility is not as a standalone therapeutic agent but as a key component in the construction of larger, more complex molecules like Proteolysis-Targeting Chimeras (PROTACs). In this context, the bromine atom serves as a crucial synthetic handle for covalent linkage to other molecular fragments.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrF₃NO₃S | [1][4] |

| Molecular Weight | 348.1 g/mol | [1] |

| CAS Number | 957062-74-7 | [1] |

| PubChem CID | 26985674 | [4] |

| Appearance | White to off-white solid (typical) | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | [5] |

Deconstruction of the Scaffold: Postulated Biological Activities

The biological potential of any compound is intrinsically linked to its structure. By analyzing its core components, we can hypothesize potential, albeit unconfirmed, intrinsic activities based on a wealth of precedent in the scientific literature.

The Benzenesulfonamide Core

The benzenesulfonamide moiety is one of the most prolific scaffolds in drug discovery. Its derivatives have been shown to target a wide array of biological systems:

-

Carbonic Anhydrase (CA) Inhibition: Many benzenesulfonamides are potent inhibitors of carbonic anhydrases, particularly the cancer-associated isoform CA IX. This inhibition can disrupt pH homeostasis in tumor microenvironments, leading to anticancer effects.[6]

-

Antimicrobial Activity: The sulfonamide class was the basis for the first generation of antibacterial agents (sulfa drugs) that act by inhibiting folate synthesis in bacteria.[7] Modern derivatives continue to be explored for their efficacy against resistant microbial strains.[8][9]

-

Antiviral Properties: More complex benzenesulfonamide-containing structures have been identified as inhibitors of viral enzymes, including HIV-1 reverse transcriptase and capsid proteins.[10][11]

-

Cardiovascular Effects: Certain derivatives can modulate cardiovascular parameters like perfusion pressure, potentially through the inhibition of calcium channels or interaction with endothelin and angiotensin receptors.[12]

-

Anti-inflammatory and Anticancer Activity: The sulfonamide scaffold is present in various anticancer and anti-inflammatory drugs. The mechanisms can be diverse, including the induction of cell cycle arrest and apoptosis.[13]

The 2-Bromo Substituent: A Handle for Synthesis and a Modulator of Activity

The position of a halogen on an aromatic ring is a critical determinant of biological activity. The bromine at the ortho-position (2-position) has two primary implications:

-